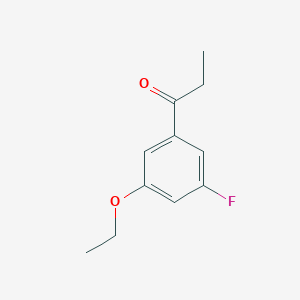

1-(3-Ethoxy-5-fluorophenyl)propan-1-one

Description

1-(3-Ethoxy-5-fluorophenyl)propan-1-one is an aromatic ketone featuring a propan-1-one backbone substituted with an ethoxy group at the 3-position and a fluorine atom at the 5-position of the phenyl ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

1-(3-ethoxy-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-11(13)8-5-9(12)7-10(6-8)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGYJZUIAOPSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxy-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxy-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(3-Ethoxy-5-fluorophenyl)propan-1-one serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations such as oxidation, reduction, and substitution:

- Oxidation : Can produce carboxylic acids.

- Reduction : Yields alcohols.

- Substitution : Can lead to various substituted esters or amides depending on the nucleophile used.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, similar to other phenoxy compounds.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways through interactions with specific receptors or enzymes.

The mechanism of action involves hydrolysis of the ester functional group, releasing active metabolites that may interact with biological targets, enhancing its therapeutic potential.

Medicine

The compound is being explored for its potential use in drug development. Its unique structural features may lead to the design of new pharmaceuticals with improved efficacy and reduced side effects. Notable areas of interest include:

- Pain Management : Potential applications in developing analgesics.

- Neurological Disorders : Investigated for interactions with dopamine receptors, which may have implications for conditions like Parkinson's disease.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of phenoxy compounds demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The presence of fluorine enhanced its activity compared to non-fluorinated analogs.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory properties revealed that this compound could inhibit specific pathways involved in inflammation. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with varying concentrations of the compound.

Mechanism of Action

The mechanism by which 1-(3-ethoxy-5-fluorophenyl)propan-1-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the ethoxy and fluorine groups can modulate its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3-Ethoxy-5-fluorophenyl)ethan-1-one

- Structure: Differs by having an ethanone (acetophenone) backbone instead of propan-1-one.

- Properties: Reduced steric bulk compared to the propanone derivative. The shorter chain may decrease lipophilicity but enhance crystallinity.

- Synthesis: Prepared via Friedel-Crafts acylation or similar methods, analogous to propanone derivatives .

1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one

- Structure : Features ethoxy and two fluorine atoms (3,5-difluoro, 4-ethoxy).

- Properties : Increased electron-withdrawing effects from difluoro substitution may lower the ketone’s reactivity toward nucleophilic attack. Higher molecular weight (214.21 g/mol) compared to the target compound .

1-(4-Fluorophenyl)-2-(methylamino)propan-1-one (4-FMC)

- Structure: Contains a methylamino group at the β-position, making it a cathinone derivative.

- Properties: The amino group enables interactions with CNS targets, distinguishing it from non-amino analogs. Fluorine at the para position enhances metabolic stability .

Halogen-Substituted Derivatives

1-(3-Bromo-4-chlorophenyl)propan-1-one

- Structure : Bromo (3-position) and chloro (4-position) substituents.

- Properties : Halogens increase molecular weight (247.53 g/mol) and polarizability, favoring halogen bonding. More reactive in substitution reactions compared to ethoxy/fluoro analogs .

1,3-Bis(4-fluorophenyl)propan-1-one

Functional Group Modifications

1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i)

- Structure : Bulky TBS-protected hydroxyl group.

- Properties: The TBS group improves solubility in non-polar solvents and acts as a protective moiety in multi-step syntheses .

4-Propionylphenyl Acetate (S1k)

Data Tables

Table 1: Structural and Molecular Comparison

Key Findings and Implications

- Electronic Effects : Fluorine and ethoxy substituents modulate electron density, influencing reactivity at the ketone’s α-position. Ethoxy groups enhance steric bulk, while halogens favor specific bonding interactions .

- Synthetic Flexibility: Flow chemistry (e.g., ) offers advantages for scalable synthesis of propanone derivatives, minimizing side reactions .

- Biological Relevance: Amino-substituted derivatives like 4-FMC highlight the importance of structural motifs in CNS-targeting molecules, contrasting with non-bioactive analogs .

Biological Activity

1-(3-Ethoxy-5-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure, featuring an ethoxy group and a fluorinated phenyl moiety, suggests possible interactions with various biological targets. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 210.25 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and specificity for certain biological targets, while the ethoxy group may influence its solubility and reactivity. This interaction can lead to modulation of various biological pathways, including enzyme inhibition and receptor activation.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, preliminary studies suggest that it could inhibit phospholipase A2, an enzyme involved in inflammatory processes . Such inhibition could have implications for treating conditions characterized by excessive inflammation.

Receptor Binding

The compound has also shown potential in receptor binding studies. The ethoxy and fluorine substituents can enhance the interaction with various receptors, which may lead to therapeutic effects in conditions such as pain management or mood disorders .

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of structurally similar compounds found that derivatives of this compound exhibited promising activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the structure could enhance antimicrobial efficacy, suggesting a pathway for further research into its use as an antibiotic agent .

Pharmacological Profiling

In a pharmacological profiling study, compounds related to this compound were tested for their effects on serotonin uptake. The inclusion of fluorine in the para-position significantly increased potency compared to non-fluorinated analogs, highlighting the importance of structural modifications in enhancing biological activity .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.